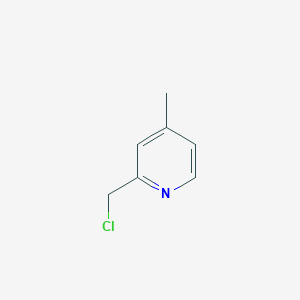

2-(Chloromethyl)-4-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-2-3-9-7(4-6)5-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMJNRKGRRCAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506499 | |

| Record name | 2-(Chloromethyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38198-16-2 | |

| Record name | 2-(Chloromethyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-methylpyridine from (4-methyl-pyridin-2-yl)-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-4-methylpyridine, a key intermediate in the pharmaceutical industry. The primary focus is on the conversion of (4-methyl-pyridin-2-yl)-methanol to the target compound using thionyl chloride. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, and addresses critical safety and purification considerations. The information presented is curated to be of high value to researchers, chemists, and professionals involved in drug discovery and development, offering both theoretical insights and practical guidance.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. This compound, in particular, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the 4-methyl-pyridin-2-yl)methyl moiety into larger, more complex molecules. A notable application of similar chloromethylpyridine derivatives is in the synthesis of proton pump inhibitors (PPIs) like Omeprazole, which are widely used to treat acid-related gastrointestinal disorders.[1][2][3] The efficient and scalable synthesis of this compound is therefore a subject of considerable interest within the pharmaceutical industry.

The Synthetic Pathway: From Alcohol to Alkyl Chloride

The most direct and widely employed method for the synthesis of this compound from (4-methyl-pyridin-2-yl)-methanol is through reaction with thionyl chloride (SOCl₂).[4] This reaction is a classic example of converting an alcohol to an alkyl chloride.

The Underlying Mechanism: An SN2 Transformation

The conversion of primary and secondary alcohols to alkyl chlorides using thionyl chloride generally proceeds through a nucleophilic substitution (SN2) mechanism.[5][6] The key steps are as follows:

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of thionyl chloride. This initial step forms a chlorosulfite intermediate and displaces a chloride ion.[7][8]

-

Formation of a Good Leaving Group: The chlorosulfite intermediate is an excellent leaving group.

-

Nucleophilic Attack: The displaced chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in a backside attack. This results in the formation of the alkyl chloride with an inversion of stereochemistry (though not relevant for this specific achiral molecule) and the release of sulfur dioxide (SO₂) and a chloride ion as leaving groups.[5][9]

The gaseous nature of the byproducts, sulfur dioxide and hydrogen chloride (which can be formed from the reaction of the initial displaced chloride with the protonated alcohol intermediate), helps to drive the reaction to completion according to Le Châtelier's principle.[6][7]

Diagrammatic Representation of the Reaction Workflow:

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound.[4]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (4-methyl-pyridin-2-yl)-methanol | 58994-53-9 | C₇H₉NO | 123.15 |

| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Diethyl ether | 60-29-7 | (C₂H₅)₂O | 74.12 |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 |

| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-methyl-pyridin-2-yl)-methanol (e.g., 3.33 mmol) and dichloromethane (e.g., 10 mL).

-

Addition of Thionyl Chloride: While stirring, carefully add thionyl chloride (e.g., 6.66 mmol, 2 equivalents) to the solution. The addition may be exothermic, and cooling might be necessary for larger-scale reactions.

-

Reaction: Stir the mixture under reflux for a short period (e.g., 5 minutes).[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove the solvent and excess thionyl chloride.

-

Partition the resulting residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.[4] This step neutralizes any remaining acidic byproducts.

-

Separate the organic layer.

-

-

Purification: Purify the crude product from the organic layer by silica gel column chromatography, using ethyl acetate as the eluent.[4]

-

Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound. A typical yield for this reaction is around 72.1%.[4]

Safety Considerations: Handling Thionyl Chloride

Thionyl chloride is a corrosive and toxic chemical that requires careful handling in a well-ventilated fume hood.[10][11][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][14]

-

Reaction with Water: Thionyl chloride reacts violently with water and moisture, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[10][12] Ensure all glassware is dry and the reaction is conducted under anhydrous conditions.

-

Storage: Store thionyl chloride in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, bases, and alcohols.[10]

-

Emergency Procedures: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11][13] An emergency shower and eyewash station should be readily accessible.[10][14]

Purification and Characterization

While the provided protocol suggests purification by silica gel column chromatography, other methods such as distillation or recrystallization (often of the hydrochloride salt) can also be employed.[15][16] The purity of the final product should be assessed using standard analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight.

For instance, the ¹H-NMR spectrum of this compound in DMSO-d₆ shows characteristic peaks at approximately 2.37 ppm (singlet, 3H, CH₃), 4.72 ppm (singlet, 2H, CH₂Cl), 7.20 ppm (doublet, 1H, pyridine ring proton), 7.38 ppm (singlet, 1H, pyridine ring proton), and 8.40 ppm (doublet, 1H, pyridine ring proton).[17]

Conclusion

The synthesis of this compound from (4-methyl-pyridin-2-yl)-methanol via reaction with thionyl chloride is a robust and efficient method. A thorough understanding of the SN2 reaction mechanism, meticulous adherence to the experimental protocol, and stringent safety precautions are paramount for the successful and safe execution of this synthesis. The resulting high-purity intermediate is a valuable asset in the development of novel pharmaceutical agents, underscoring the importance of this fundamental transformation in medicinal chemistry.

References

- 1. cionpharma.com [cionpharma.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 6. reactionweb.io [reactionweb.io]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. nj.gov [nj.gov]

- 11. westliberty.edu [westliberty.edu]

- 12. fishersci.be [fishersci.be]

- 13. bionium.miami.edu [bionium.miami.edu]

- 14. drexel.edu [drexel.edu]

- 15. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 2-CHLOROMETHYL-4-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine: Synthesis, Properties, and Applications in Drug Development

Introduction

2-(Chloromethyl)-4-methylpyridine is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its utility as a versatile synthetic intermediate stems from the presence of a reactive chloromethyl group attached to a pyridine ring, a common scaffold in many biologically active molecules. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed synthesis protocols, reactivity, and its critical role as a building block in the development of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important chemical entity.

Chemical Identity and Properties

CAS Number: 38198-16-2

This compound is a substituted pyridine with a chloromethyl group at the 2-position and a methyl group at the 4-position. The physicochemical properties of this compound are summarized in the table below. It is important to note that while data for the free base is available, much of the documented information pertains to its more stable hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | [Calculated] |

| Molecular Weight | 141.60 g/mol | [Calculated] |

| Appearance | Colorless to light yellow liquid | LookChem |

| Boiling Point | 194-195 °C (for 2-Chloro-4-methylpyridine) | Sigma-Aldrich |

| Density | 1.142 g/mL at 25 °C (for 2-Chloro-4-methylpyridine) | Sigma-Aldrich |

| Refractive Index | n20/D 1.529 (lit.) (for 2-Chloro-4-methylpyridine) | Sigma-Aldrich |

| Solubility | Soluble in water (for hydrochloride salt) | Cion Pharma[1] |

| Storage Temperature | Room Temperature, sealed in dry, dark place | LookChem |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the chlorination of the corresponding alcohol, (4-methyl-pyridin-2-yl)-methanol, using thionyl chloride. This method provides a good yield and is a well-established laboratory procedure.[2]

Experimental Protocol: Synthesis from (4-methyl-pyridin-2-yl)-methanol

This protocol details the conversion of (4-methyl-pyridin-2-yl)-methanol to this compound. The causality behind this experimental choice lies in the high reactivity of thionyl chloride with primary alcohols, leading to a clean conversion to the corresponding alkyl chloride with the formation of gaseous byproducts (SO₂ and HCl) that are easily removed.

Materials:

-

(4-methyl-pyridin-2-yl)-methanol

-

Thionyl chloride (SOCl₂)

-

Methylene chloride (CH₂Cl₂)

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Silica gel for column chromatography

-

Ethyl acetate

Procedure:

-

A mixture of (4-methyl-pyridin-2-yl)-methanol (3.33 mmol), thionyl chloride (6.66 mmol), and methylene chloride (10 mL) is stirred under reflux for 5 minutes.[2]

-

The reaction solution is then allowed to cool to room temperature and concentrated under reduced pressure to remove the solvent and excess thionyl chloride.[2]

-

The resulting residue is carefully partitioned between diethyl ether and a saturated sodium bicarbonate solution to neutralize any remaining acid.[2]

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography using ethyl acetate as the eluent to yield the final product.[2]

Yield: 72.1%[2]

References

The Strategic Deployment of Chlorinated Pyridines in the Synthesis of Active Pharmaceutical Ingredients: A Technical Guide

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of the top-selling pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets.[3] Within the vast toolkit of pyridine-based building blocks, chlorinated pyridines have emerged as exceptionally versatile and economically viable intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] This technical guide provides an in-depth exploration of the strategic application of chlorinated pyridines in drug synthesis, elucidating the chemical principles that underpin their utility and offering practical, field-proven insights for researchers, scientists, and drug development professionals.

The Chemical Rationale: Why Chlorinated Pyridines are Indispensable Synthons

The utility of chlorinated pyridines stems from a confluence of factors: the inherent reactivity of the pyridine ring and the specific properties imparted by the chlorine substituent. The electron-withdrawing nature of the nitrogen atom in the pyridine ring creates an electron-deficient aromatic system, making the carbon atoms susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[5] The chlorine atom, being a good leaving group, further activates the ring for nucleophilic aromatic substitution (SNAr) reactions.[6]

Moreover, the carbon-chlorine bond in chlorinated pyridines provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.[7][8] While aryl chlorides are generally less reactive than their bromide and iodide counterparts in oxidative addition to palladium(0) catalysts, the electron-deficient nature of the pyridine ring enhances their reactivity, making them suitable substrates for modern, highly active catalytic systems.[9] The relatively low cost and widespread availability of various chlorinated pyridine isomers further solidify their importance in process chemistry and large-scale API manufacturing.[6][9]

Key Synthetic Transformations Leveraging Chlorinated Pyridines

The strategic incorporation of chlorinated pyridines into synthetic routes typically involves one of two primary bond-forming strategies: nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing nucleophiles onto the pyridine ring, displacing the chloride ion. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of reaction is highly dependent on the position of the chlorine atom and the presence of other electron-withdrawing groups on the ring.

A notable example is the synthesis of the anti-diabetic drug Rosiglitazone . A key step in its synthesis involves the SNAr reaction between N-methylethanolamine and 2-chloropyridine.[10]

Experimental Protocol: Synthesis of a Rosiglitazone Intermediate via SNAr

-

Objective: To synthesize 2-(methyl(pyridin-2-yl)amino)ethanol, a key intermediate for Rosiglitazone.

-

Reagents:

-

2-Chloropyridine (1.0 equiv)

-

N-methylethanolamine (1.2 equiv)

-

Potassium carbonate (K2CO3) (2.0 equiv)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask charged with DMF, add 2-chloropyridine, N-methylethanolamine, and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired product.

-

-

Causality of Experimental Choices:

-

Base (K2CO3): The base is crucial for deprotonating the alcohol of N-methylethanolamine, generating the nucleophilic alkoxide which then attacks the 2-position of the pyridine ring.

-

Solvent (DMF): A polar aprotic solvent like DMF is used to solubilize the reactants and facilitate the formation of the charged Meisenheimer complex intermediate.

-

Temperature: Heating is necessary to overcome the activation energy of the reaction, as aryl chlorides are less reactive than other aryl halides.

-

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and chlorinated pyridines are frequently employed as coupling partners. These reactions allow for the precise and efficient formation of new bonds, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, forming a carbon-carbon bond between an organoboron compound and an organic halide.[8] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[9] Although aryl chlorides can be challenging substrates, specialized ligands and reaction conditions have been developed to facilitate their efficient coupling.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine

-

Objective: To synthesize 2-phenylpyridine from 2-chloropyridine and phenylboronic acid.

-

Reagents:

-

2-Chloropyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

Triphenylphosphine (PPh3) (4 mol%)

-

Potassium carbonate (K2CO3) (2.0 equiv)

-

1,4-Dioxane/Water (4:1)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add 2-chloropyridine, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed 1,4-dioxane/water mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

-

-

Trustworthiness of the Protocol: This protocol is self-validating as the progress can be easily monitored by standard analytical techniques. The use of a well-defined catalyst system and standard workup procedures ensures reproducibility.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many APIs.[7] This reaction allows for the coupling of aryl halides, including chlorinated pyridines, with a wide range of amines. The choice of ligand for the palladium catalyst is critical for achieving high yields and functional group tolerance.

Data Presentation: Comparison of Ligands for Buchwald-Hartwig Amination of 2-Chloropyridine

| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| XPhos | Cs2CO3 | Toluene | 100 | >95 |

| SPhos | K3PO4 | 1,4-Dioxane | 100 | 92 |

| RuPhos | NaOt-Bu | Toluene | 110 | 90 |

| P(o-tolyl)3 | NaOt-Bu | Toluene | 110 | 65 |

Data is illustrative and based on typical outcomes reported in the literature.

Visualizing the Synthetic Workflow

Diagrams are essential for conceptualizing the logical flow of synthetic transformations and understanding the relationships between reactants, intermediates, and products.

General Workflow for API Synthesis Utilizing Chlorinated Pyridines

Caption: General synthetic workflow for API synthesis.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

Case Studies: Chlorinated Pyridines in Marketed Drugs

The true measure of a synthetic building block's value is its application in the synthesis of commercially successful pharmaceuticals.

-

Nevirapine (Antiretroviral): The synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS, has been streamlined using a process that involves a halo-substituted nicotinonitrile, a derivative of chlorinated pyridines.[1]

-

Pheniramine (Antihistamine): This first-generation antihistamine can be synthesized through the reaction of phenylacetonitrile with 2-chloropyridine in the presence of a base, showcasing a classic nucleophilic substitution pathway.[12][13]

-

Lasmiditan (Anti-migraine): The synthesis of this serotonin 1F receptor agonist involves a C-N cross-coupling reaction where a chlorinated pyridine derivative is a key component.[7]

Conclusion and Future Outlook

Chlorinated pyridines are not merely commodity chemicals; they are strategic assets in the arsenal of the medicinal and process chemist. Their balanced reactivity, enabling both nucleophilic substitution and cross-coupling reactions, combined with their economic advantages, ensures their continued prominence in API synthesis.[4][6] The ongoing development of more potent and selective catalytic systems will further expand the utility of these versatile building blocks, allowing for the construction of increasingly complex and novel pharmaceutical agents.[11] As the demand for efficient and sustainable synthetic routes grows, the strategic deployment of chlorinated pyridines will undoubtedly remain a critical component of modern drug development.

References

- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]

- 6. nbinno.com [nbinno.com]

- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. yufengchemicals.com [yufengchemicals.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 13. chempanda.com [chempanda.com]

An In-Depth Technical Guide to the ¹H-NMR Data Interpretation of 2-(Chloromethyl)-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton NMR (¹H-NMR) spectrum of 2-(chloromethyl)-4-methylpyridine, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, offer detailed, field-proven protocols for sample preparation and data acquisition, and present a systematic interpretation of the spectral data. This document is intended to serve as a practical resource for researchers, enabling them to confidently identify and characterize this compound and its potential impurities.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive chloromethyl group and a nucleophilic pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. Accurate and unambiguous structural confirmation is paramount in drug development to ensure the identity and purity of intermediates, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API). ¹H-NMR spectroscopy provides a powerful, non-destructive method to achieve this, offering detailed information about the molecular structure and electronic environment of the protons within the molecule.

Experimental Methodology: Acquiring a High-Quality ¹H-NMR Spectrum

The acquisition of a high-resolution ¹H-NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Sample Preparation Protocol

A high-quality NMR sample is the cornerstone of a high-quality spectrum. The sample should be a homogeneous solution, free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1]

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d6, CDCl3), ~0.7 mL

-

5 mm NMR tube of good quality

-

Pasteur pipette and bulb

-

Small vial for dissolution

-

Kimwipe or cotton plug for filtration (optional)

Step-by-Step Procedure:

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial. For routine ¹H-NMR, this concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable time.[2]

-

Solvent Selection and Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent to the vial. Deuterated solvents are used to avoid large solvent signals in the ¹H-NMR spectrum.[3] The choice of solvent can influence the chemical shifts of the analyte; for this guide, we will be interpreting a spectrum acquired in DMSO-d6. Ensure the sample is fully dissolved. Gentle vortexing or swirling may be necessary.

-

Filtration and Transfer: If any particulate matter is visible, filter the solution through a small cotton or Kimwipe plug placed in a Pasteur pipette into the NMR tube. This prevents issues with magnetic field homogeneity.[2]

-

Sample Height: The final sample height in the NMR tube should be between 4-5 cm to ensure it is within the detection region of the NMR probe's radiofrequency coils.[1]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

Diagram of the NMR Sample Preparation Workflow:

Caption: Workflow for preparing a this compound NMR sample.

Data Acquisition Protocol

The following is a generalized procedure for acquiring a 1D proton NMR spectrum on a modern Fourier transform NMR spectrometer.

Step-by-Step Procedure:

-

Instrument Setup: Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge to ensure it is centered in the probe.[4]

-

Locking and Shimming: Insert the sample into the magnet. The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which results in sharp, well-resolved peaks.[4]

-

Parameter Setup:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used for a 1D ¹H spectrum.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the relaxation of excited nuclei.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

-

Data Acquisition: Start the acquisition. The spectrometer will apply radiofrequency pulses and record the resulting Free Induction Decay (FID).[5]

-

Data Processing:

-

Fourier Transform: The FID (a time-domain signal) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced. If the solvent is DMSO-d6, the residual solvent peak at ~2.50 ppm can be used as a reference.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

In-Depth Spectral Interpretation of this compound

The structure of this compound gives rise to a distinct ¹H-NMR spectrum. The following analysis is based on data obtained in DMSO-d6.[3]

Molecular Structure:

Caption: Structure of this compound with proton labels.

Summary of ¹H-NMR Data

The following table summarizes the expected ¹H-NMR data for this compound in DMSO-d6.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.40 | Doublet (d) | 1H | 5.2 | H-6 |

| 7.38 | Singlet (s) | 1H | - | H-3 |

| 7.20 | Doublet (d) | 1H | 5.2 | H-5 |

| 4.72 | Singlet (s) | 2H | - | -CH₂Cl |

| 2.37 | Singlet (s) | 3H | - | -CH₃ |

Detailed Peak-by-Peak Analysis

-

δ 8.40 ppm (H-6): This downfield signal is assigned to the proton at position 6. Its position far downfield is characteristic of a proton α to the nitrogen in a pyridine ring, which is strongly deshielded by the electronegativity of the nitrogen and the aromatic ring current.[6] The signal appears as a doublet due to coupling with the proton at position 5 (H-5). The coupling constant of 5.2 Hz is a typical value for ortho-coupling in a pyridine ring.[6]

-

δ 7.38 ppm (H-3): This signal is assigned to the proton at position 3. It appears as a singlet because its adjacent positions (2 and 4) are substituted, so there are no neighboring protons to couple with. Its chemical shift is in the expected aromatic region, upfield relative to H-6 due to its greater distance from the electron-withdrawing nitrogen atom.

-

δ 7.20 ppm (H-5): This signal corresponds to the proton at position 5. It appears as a doublet due to ortho-coupling with H-6, with the same coupling constant of 5.2 Hz. It is the most upfield of the aromatic protons, consistent with its β-position relative to the nitrogen.

-

δ 4.72 ppm (-CH₂Cl): This singlet is assigned to the two protons of the chloromethyl group. The significant downfield shift from a typical aliphatic C-H signal is due to the strong electron-withdrawing effect of the adjacent chlorine atom and the pyridine ring. It is a singlet as there are no adjacent protons.

-

δ 2.37 ppm (-CH₃): This upfield singlet is assigned to the three protons of the methyl group at position 4.[3] The integration of 3H confirms this assignment. It is a singlet because there are no neighboring protons to couple with.

Potential Impurities and Troubleshooting

During the synthesis of this compound, which can be achieved by reacting (4-methyl-pyridin-2-yl)-methanol with thionyl chloride, several impurities may arise.[1]

-

Starting Material: The presence of unreacted (4-methyl-pyridin-2-yl)-methanol would be indicated by a singlet for the -CH₂OH protons (typically around 4.5 ppm) and a broad singlet for the -OH proton.

-

Solvent Residue: Residual solvents from the workup, such as diethyl ether or ethyl acetate, will show their characteristic signals.

-

Over-chlorination: While less common under controlled conditions, the formation of dichloromethyl or trichloromethyl species could be possible. These would present as singlets further downfield from the -CH₂Cl signal.

If the spectrum shows broad peaks, it could be due to poor shimming, the presence of paramagnetic impurities, or high sample concentration.[2] Overlapping signals in the aromatic region, especially in more complex substituted pyridines, can often be resolved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks.

Conclusion

The ¹H-NMR spectrum of this compound is highly informative and allows for its unambiguous identification. The chemical shifts of the three distinct aromatic protons, the downfield singlet of the chloromethyl group, and the upfield singlet of the methyl group provide a unique spectral fingerprint. By following rigorous experimental protocols for sample preparation and data acquisition, and applying a systematic approach to spectral interpretation, researchers can confidently characterize this important synthetic intermediate, ensuring the integrity of their chemical syntheses and the quality of their research outcomes.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

- 3. 2-CHLOROMETHYL-4-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum [chemicalbook.com]

- 5. 2-(CHLOROMETHYL)-6-METHYLPYRIDINE(3099-29-4) 1H NMR spectrum [chemicalbook.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

The Versatile Synthon: A Technical Guide to the Applications of 2-(Chloromethyl)-4-methylpyridine in Drug Development

Abstract

This technical guide provides an in-depth exploration of 2-(Chloromethyl)-4-methylpyridine, a versatile and highly reactive pyridine derivative that has emerged as a crucial building block in modern medicinal chemistry. We will delve into its synthesis, fundamental reactivity, and diverse applications in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into harnessing the synthetic potential of this valuable intermediate. We will explore its established role in the synthesis of blockbuster drugs, its utility in crafting targeted covalent inhibitors, and its potential in the discovery of new anti-inflammatory and antihistaminic agents. Detailed experimental protocols, mechanistic discussions, and data-driven insights are provided to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs across numerous therapeutic areas. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif in drug design. This compound, and its hydrochloride salt, represents a particularly valuable functionalized pyridine. The presence of a reactive chloromethyl group at the 2-position provides a synthetic handle for the facile introduction of the 4-methyl-2-pyridylmethyl moiety into a wide range of molecular architectures. This guide will illuminate the chemical principles and practical applications that underpin the significance of this compound in the pharmaceutical sciences.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol |

| CAS Number | 38198-16-2 |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Soluble in many organic solvents |

Data compiled from available scientific literature.[1]

Synthetic Routes to this compound Hydrochloride

Several synthetic strategies have been developed for the preparation of 2-(chloromethyl)pyridine derivatives. A common and effective method involves the chlorination of the corresponding hydroxymethylpyridine.

Diagram 1: General Synthesis of this compound

Caption: Synthesis workflow for this compound.

Experimental Protocol 1: Synthesis of this compound from (4-methyl-pyridin-2-yl)-methanol [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-methyl-pyridin-2-yl)-methanol (3.33 mmol) and methylene chloride (10 mL).

-

Addition of Chlorinating Agent: To the stirred mixture, add thionyl chloride (6.66 mmol).

-

Reaction: Stir the reaction mixture under reflux for 5 minutes.

-

Work-up: Allow the solution to cool to room temperature and then concentrate it under reduced pressure.

-

Purification: Partition the resulting residue between diethyl ether and a saturated sodium bicarbonate solution. Separate the organic layer and purify it using silica gel column chromatography with ethyl acetate as the eluent to obtain the final product. The reported yield for this method is 72.1%.[1]

An alternative approach involves the N-oxidation of 2-methylpyridine, followed by rearrangement and chlorination.[2][3]

Experimental Protocol 2: Multi-step Synthesis of 2-Chloromethylpyridine Hydrochloride [2]

-

N-Oxidation: React 2-methylpyridine with hydrogen peroxide in the presence of acetic acid at 70-80 °C for 10-14 hours to generate 2-methylpyridine N-oxide.

-

Acetoxylation: Treat the resulting N-oxide with glacial acetic acid to produce 2-picolyl acetate.

-

Hydrolysis: Hydrolyze the acetate ester under alkaline conditions (e.g., with a 25% sodium hydroxide solution) to yield 2-pyridinemethanol.

-

Chlorination: React the 2-pyridinemethanol with thionyl chloride in a suitable solvent like methanol to obtain the final product, 2-chloromethylpyridine hydrochloride. The overall yield reported for a similar process is 82%.[2]

The Core Reactivity: A Versatile Electrophile for Drug Synthesis

The synthetic utility of this compound stems from the high reactivity of the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution reactions. This allows for the covalent attachment of the 4-methyl-2-pyridylmethyl scaffold to a diverse range of nucleophilic moieties, including amines, thiols, and phenols.

Diagram 2: General Reactivity of this compound

Caption: Nucleophilic substitution at the chloromethyl group.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a straightforward and efficient method for the synthesis of 4-methyl-2-pyridylmethylamines. These products are of significant interest in medicinal chemistry, as the pyridine and amine moieties are common features in many biologically active compounds.

Experimental Protocol 3: General Procedure for the Synthesis of N-Substituted-(4-methyl-2-pyridyl)methylamines

-

Reaction Setup: Dissolve this compound hydrochloride (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Addition of Base and Nucleophile: Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq) to the solution, followed by the desired primary or secondary amine (1.0-1.2 eq).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reaction with Thiol Nucleophiles

Thiol nucleophiles readily react with this compound to form thioether linkages. This reaction is particularly relevant in the synthesis of proton pump inhibitors (PPIs) and other sulfur-containing pharmaceuticals.

Experimental Protocol 4: General Procedure for the Synthesis of 4-Methyl-2-pyridylmethyl Thioethers

-

Reaction Setup: In a round-bottom flask, dissolve the desired thiol (1.0 eq) in a suitable solvent such as ethanol, methanol, or DMF.

-

Deprotonation: Add a base (e.g., sodium hydroxide or sodium ethoxide, 1.0 eq) to the solution to generate the thiolate anion.

-

Addition of Electrophile: Add a solution of this compound hydrochloride (1.0 eq) in the same solvent to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting materials are consumed.

-

Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Separate the organic layer, dry it, and concentrate to yield the crude product, which can be further purified by chromatography or crystallization.

Applications in Drug Development

The versatility of this compound as a synthetic intermediate has led to its application in the development of a wide range of therapeutic agents.

Proton Pump Inhibitors (PPIs)

While many commercial PPIs like omeprazole and rabeprazole utilize more substituted chloromethylpyridine analogs, the fundamental synthetic strategy involves the coupling of a chloromethylpyridine derivative with a mercaptobenzimidazole.[4] The 4-methyl-2-pyridylmethylthio scaffold is a core component of this class of drugs, which are widely used to treat acid-related gastrointestinal disorders.

Diagram 3: General Synthesis of a PPI-like Scaffold

Caption: Coupling reaction to form a PPI-like thioether.

Targeted Covalent Inhibitors

The electrophilic nature of the chloromethyl group makes this compound an attractive building block for the design of targeted covalent inhibitors (TCIs).[5] TCIs form a stable covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine) in the target protein, leading to irreversible inhibition. This can result in enhanced potency, prolonged duration of action, and improved efficacy against drug-resistant targets.[6][7] The 4-methyl-2-pyridylmethyl moiety can serve as the "warhead" that covalently modifies the target protein.

Diagram 4: Mechanism of Covalent Inhibition

Caption: Covalent modification of a target protein.

Potential in Anti-inflammatory and Antihistaminic Drug Discovery

Pyridine and pyrimidine derivatives are known to exhibit a broad range of pharmacological activities, including anti-inflammatory and antihistaminic effects.[8][9][10] While specific examples of marketed drugs in these classes derived directly from this compound are not abundant in the literature, its utility as a versatile building block suggests significant potential. For instance, derivatives of 2-chloro-4-(chloromethyl)pyridine have shown inhibitory activity against COX-1 and COX-2 enzymes, with IC₅₀ values of 19.45 μM and 31.4 μM, respectively, for one derivative.[5] Furthermore, other derivatives have demonstrated activity against histamine receptors with IC₅₀ values in the range of 25–30 μM.[5] The synthesis of libraries of compounds based on the 4-methyl-2-pyridylmethyl scaffold could lead to the discovery of novel anti-inflammatory and antihistaminic agents.

Future Perspectives and Conclusion

This compound is a foundational building block in medicinal chemistry with a proven track record and significant future potential. Its straightforward synthesis and predictable reactivity make it an invaluable tool for the construction of complex molecular architectures. While its role in the synthesis of PPIs is well-established for its analogs, the exploration of its potential in developing targeted covalent inhibitors, as well as novel anti-inflammatory and antihistaminic drugs, is an exciting and promising area of research. As our understanding of disease biology deepens and the demand for more selective and potent therapeutics grows, the strategic application of versatile synthons like this compound will undoubtedly continue to drive innovation in drug discovery.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

commercial availability and pricing of 2-(Chloromethyl)-4-methylpyridine

An In-depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine: Commercial Availability, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic organic compound that serves as a versatile and highly reactive bifunctional chemical scaffold.[1][2] Its structure, featuring a pyridine ring substituted with a chloromethyl group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[2][3] The chloromethyl group acts as a potent alkylating agent, enabling covalent modification of biological targets or serving as a handle for further synthetic transformations.[2] This guide provides a comprehensive overview of the commercial availability, pricing, synthesis, and applications of this compound, with a focus on its hydrochloride salt, which often exhibits superior shelf-life and stability.[2]

Chemical and Physical Properties

This compound is most commonly handled and supplied as its hydrochloride salt to enhance stability. The properties of the parent compound and its related derivatives are crucial for their application in synthesis.

| Property | This compound Hydrochloride | 2-Chloro-4-methylpyridine |

| CAS Number | 71670-71-8[4][5] | 3678-62-4[1] |

| Molecular Formula | C₇H₈ClN · HCl | C₆H₆ClN[1] |

| Molecular Weight | Not explicitly found, but related compounds have MWs around 164-198 g/mol [2] | 127.57 g/mol [1] |

| Appearance | Typically a solid | Liquid |

| Melting Point | 120-122 °C (for the related 2-(Chloromethyl)pyridine hydrochloride)[6] | Not applicable |

| Boiling Point | Not applicable | 194-195 °C |

| Density | Not applicable | 1.142 g/mL at 25 °C |

| Purity | Typically >95%[4] | Typically 98% |

Commercial Availability and Pricing

This compound hydrochloride is available from a variety of chemical suppliers catering to research and development needs. Availability ranges from gram to multi-kilogram scales. Pricing is influenced by factors such as purity, quantity, and the supplier. While specific, real-time pricing requires direct inquiry, the tables below provide an overview of common suppliers and illustrative pricing for related compounds to offer a market snapshot.

Table 1: Selected Suppliers of this compound Hydrochloride and Related Compounds

| Supplier | Product Name | Purity | Available Quantities |

| Alchem Pharmtech | This compound hydrochloride | 95% | 1g, 5g, 25g, 100g[4] |

| Sigma-Aldrich | 2-(Chloromethyl)pyridine hydrochloride | 98% | 5g, 25g, 100g |

| Chemrio | This compound,hydrochloride | Not specified | Inquiry required[7] |

| Anichem | 2-Chloro-4-chloromethyl-pyridine | >95% | 1g[8] |

| Fluorochem | 2-Chloro-4-chloromethylpyridine | Not specified | 1g, 5g, 10g, 25g[9] |

Table 2: Illustrative Pricing for Related Pyridine Compounds

| Compound | Supplier | Quantity | Price (USD) |

| 2-(Chloromethyl)pyridine hydrochloride | Sigma-Aldrich | 5g | $66.30 |

| 2-(Chloromethyl)pyridine hydrochloride | Sigma-Aldrich | 25g | $111.00 |

| 2-(Chloromethyl)pyridine hydrochloride | Sigma-Aldrich | 100g | $125.80 |

| 2-Chloro-4-methylpyridine | Sigma-Aldrich | Not specified | $91.50 |

| 2-Chloro-4-chloromethyl-pyridine[8] | Anichem | 1g | $10.00 |

| 2-Chloro-4-chloromethylpyridine[9] | Fluorochem | 1g | £8.00 |

Note: Prices are subject to change and are provided for illustrative purposes only. For current pricing, please contact the suppliers directly.

Synthesis of this compound

The synthesis of chlorinated pyridine derivatives can be achieved through various methods. A common approach for producing 2-(chloromethyl)-pyridines involves the chlorination of the corresponding methylpyridine. One documented method involves the reaction of the parent methylpyridine with trichloroisocyanuric acid.[6] An alternative and often more efficient route proceeds via the N-oxide of the starting picoline.[10]

Experimental Protocol: Synthesis of 2-Chloromethyl-pyridine Hydrochloride

This protocol describes a general method for the synthesis of 2-chloromethyl-pyridine hydrochloride from 2-methyl-pyridine, which can be adapted for 4-methyl derivatives.[6]

Materials:

-

2-methyl-pyridine (2.15 moles)

-

Dimethylformamide (14 g)

-

Chloroform (750 ml)

-

Trichloroisocyanuric acid (1.29 mole)

-

5% Sodium hydroxide solution (100 ml)

-

Magnesium sulfate (MgSO₄)

-

Dry hydrogen chloride (2.74 moles)

-

Dry acetone (250 ml)

Procedure:

-

A solution of 2-methyl-pyridine and dimethylformamide in chloroform is heated to reflux.

-

Trichloroisocyanuric acid is added in portions over 50 minutes, maintaining the reflux.

-

The mixture is stirred for an additional 2 hours, then cooled and filtered under vacuum.

-

The filtrate is washed with a 5% sodium hydroxide solution.

-

The chloroform phase is dried over MgSO₄ and filtered.

-

Dry hydrogen chloride gas is bubbled through the filtrate.

-

The solution is evaporated to dryness under vacuum.

-

The resulting residue is mixed with dry acetone, stirred, and filtered under vacuum to collect the product.

-

The precipitate is washed with a small amount of acetone and dried to yield 2-chloromethyl-pyridine hydrochloride.[6]

Caption: Synthesis workflow for 2-Chloromethyl-pyridine Hydrochloride.

Applications in Drug Development and Research

Pyridine derivatives are foundational building blocks in medicinal chemistry due to their presence in numerous therapeutic agents.[11] The chloromethyl group in compounds like this compound provides a reactive site for nucleophilic substitution, allowing for the facile construction of more complex molecular architectures required for targeted drug action.[2][11]

While specific applications for this compound are not extensively detailed in the provided results, its structural analogs are key intermediates in major pharmaceuticals. For example, the closely related 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a crucial intermediate in the synthesis of Omeprazole, a widely used proton pump inhibitor for treating peptic ulcers.[12][13] This highlights the role of such chlorinated pyridines as essential precursors for Active Pharmaceutical Ingredients (APIs).

Other applications include their use as reagents in the synthesis of mGLUR5 modulators, which are potential antipsychotics, and in the preparation of potent, orally bioavailable TGR5 agonists.[1] Furthermore, these compounds are valuable in agrochemical research, where they can be used to develop new pesticides and herbicides.[3]

Caption: General role of chlorinated pyridines in API synthesis.

Safety and Handling

This compound and its hydrochloride salt are hazardous chemicals that require careful handling. The hydrochloride salt is classified as harmful if swallowed and can cause severe skin burns and serious eye damage.[14]

Key Hazards:

-

Acute Toxicity: Harmful if swallowed.[14]

-

Corrosivity: Causes severe skin burns and eye damage upon direct contact.[14][15]

-

Irritation: May cause respiratory irritation.[16]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a fume hood.[17]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[14][17]

-

Skin Protection: Wear impervious, flame-retardant protective clothing and gloves.[14][17]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.[17]

-

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the skin with water.[14][17]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[14][17]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14][17]

Conclusion

This compound, particularly as its hydrochloride salt, is a commercially available and synthetically important chemical intermediate. Its utility as a reactive building block makes it a valuable compound for researchers and professionals in drug discovery and agrochemical development. While its price and availability can vary, a range of suppliers offer this compound in various purities and quantities to suit different research and development needs. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in creating novel and complex molecules.

References

- 1. alkalimetals.com [alkalimetals.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 71670-71-8 | this compound hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound,hydrochloride | Chemrio [chemrio.com]

- 8. 2-Chloro-4-chloromethyl-pyridine - Anichem [anichemllc.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. cionpharma.com [cionpharma.com]

- 13. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-methylpyridine hydrochloride: Strategies and Core Principles for Researchers

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(chloromethyl)-4-methylpyridine hydrochloride, a pivotal intermediate in the pharmaceutical and agrochemical industries. This document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the chemical principles, experimental methodologies, and comparative analysis of the primary synthetic routes. Our focus is on elucidating the causality behind experimental choices, ensuring the protocols are self-validating, and grounding all claims in authoritative scientific literature.

Introduction: The Significance of this compound hydrochloride

This compound hydrochloride is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). The reactive chloromethyl group at the 2-position of the pyridine ring serves as a crucial handle for introducing the 4-methylpyridine moiety into larger, more complex molecules. Its hydrochloride salt form enhances stability and simplifies handling. A thorough understanding of its synthesis is paramount for process optimization, cost reduction, and the development of novel chemical entities. This guide will explore the two most prevalent and practical synthetic strategies, starting from readily available precursors: 2,4-lutidine and (4-methyl-pyridin-2-yl)-methanol.

Synthetic Pathway I: The Multi-step Transformation of 2,4-Lutidine

The synthesis from 2,4-lutidine (2,4-dimethylpyridine) is a versatile and widely employed route that proceeds through a series of well-established transformations: N-oxidation, Boekelheide rearrangement, hydrolysis, and subsequent chlorination.

Step 1: N-Oxidation of 2,4-Lutidine

The initial step involves the oxidation of the pyridine nitrogen in 2,4-lutidine to form 2,4-lutidine N-oxide. This transformation is crucial as it activates the methyl group at the 2-position for subsequent functionalization.

Causality of Experimental Choices:

-

Oxidizing Agent: Hydrogen peroxide in the presence of an acid catalyst, typically acetic acid, is a common and effective choice. The acid protonates the pyridine nitrogen, making it more susceptible to nucleophilic attack by hydrogen peroxide. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can also be used and often offer milder reaction conditions.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (70-80°C) to ensure a reasonable reaction rate. The progress is monitored by techniques like thin-layer chromatography (TLC) to ensure complete conversion of the starting material.

Experimental Protocol: N-Oxidation of 2,4-Lutidine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-lutidine in glacial acetic acid.

-

Slowly add a 30% aqueous solution of hydrogen peroxide to the stirred solution. The addition should be done cautiously to control the exothermic reaction.

-

Heat the reaction mixture to 70-80°C and maintain this temperature for 10-14 hours, or until TLC analysis indicates the complete consumption of 2,4-lutidine.

-

After cooling to room temperature, the excess hydrogen peroxide is carefully quenched, for instance, by the addition of a reducing agent like sodium sulfite.

-

The solvent is removed under reduced pressure, and the resulting residue is neutralized with a base (e.g., sodium carbonate solution) and extracted with a suitable organic solvent (e.g., dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2,4-lutidine N-oxide.

Step 2 & 3: Boekelheide Rearrangement and Hydrolysis

The 2,4-lutidine N-oxide is then subjected to the Boekelheide rearrangement, a classic reaction of α-picoline N-oxides.[1] This reaction, when performed with acetic anhydride, results in the formation of 2-(acetoxymethyl)-4-methylpyridine. Subsequent hydrolysis of the acetate ester yields the key intermediate, (4-methyl-pyridin-2-yl)-methanol.

Mechanism of the Boekelheide Rearrangement:

The reaction is initiated by the acylation of the N-oxide oxygen by acetic anhydride. The α-methyl group is then deprotonated by the acetate anion, leading to a[2][2]-sigmatropic rearrangement. This concerted pericyclic reaction is a key step and results in the formation of the acetylated product.[1]

Experimental Protocol: Boekelheide Rearrangement and Hydrolysis

-

2,4-lutidine N-oxide is dissolved in an excess of acetic anhydride.

-

The mixture is heated to reflux for several hours. The progress of the rearrangement can be monitored by TLC.

-

After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.

-

The resulting crude 2-(acetoxymethyl)-4-methylpyridine is then subjected to hydrolysis. This can be achieved by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

-

After hydrolysis, the reaction mixture is neutralized and extracted with an organic solvent.

-

The organic extract is dried and concentrated to afford (4-methyl-pyridin-2-yl)-methanol, which can be purified by distillation or chromatography.

Step 4: Chlorination and Hydrochloride Salt Formation

The final step is the conversion of the hydroxymethyl group to a chloromethyl group, followed by the formation of the hydrochloride salt. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the volatile nature of its byproducts (SO₂ and HCl).

Causality of Experimental Choices:

-

Chlorinating Agent: Thionyl chloride is highly effective for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

-

Solvent: The reaction is typically carried out in an inert solvent like dichloromethane or chloroform.

-

Hydrochloride Formation: The use of excess thionyl chloride or the subsequent introduction of HCl gas leads to the formation of the desired hydrochloride salt, which often crystallizes from the reaction mixture, facilitating its isolation.

Experimental Protocol: Chlorination and Salt Formation

-

(4-Methyl-pyridin-2-yl)-methanol is dissolved in an anhydrous, inert solvent such as dichloromethane.

-

The solution is cooled in an ice bath, and thionyl chloride (typically 2 equivalents) is added dropwise with stirring.[3]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a short period (e.g., 5 minutes) to ensure complete conversion.[3]

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The resulting residue is triturated with a suitable solvent (e.g., diethyl ether or acetone) to induce crystallization of this compound hydrochloride.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. A yield of 72.1% has been reported for the chlorination of the analogous (4-methyl-pyridin-2-yl)-methanol.[3]

Synthetic Pathway II: Direct Chlorination of (4-Methyl-pyridin-2-yl)-methanol

A more direct route to the target compound starts from the pre-synthesized (4-methyl-pyridin-2-yl)-methanol. This pathway is advantageous if the alcohol intermediate is readily available.

Synthesis of the Starting Material: (4-Methyl-pyridin-2-yl)-methanol

The synthesis of (4-methyl-pyridin-2-yl)-methanol from 2,4-lutidine follows the same initial steps as Pathway I, namely N-oxidation and the Boekelheide rearrangement followed by hydrolysis, as detailed in sections 2.1 and 2.2. The key difference is the isolation and purification of the alcohol intermediate before proceeding to the chlorination step.

Direct Chlorination

This route involves a single chlorination step, as described in section 2.3, to convert (4-methyl-pyridin-2-yl)-methanol to this compound hydrochloride.

Comparative Analysis of Synthetic Routes

The choice between the two primary synthetic pathways depends on several factors, including the availability of starting materials, desired scale of production, and process control considerations.

| Parameter | Pathway I (from 2,4-Lutidine) | Pathway II (from (4-Methyl-pyridin-2-yl)-methanol) |

| Starting Material | 2,4-Lutidine | (4-Methyl-pyridin-2-yl)-methanol |

| Number of Steps | 4 (N-oxidation, rearrangement, hydrolysis, chlorination) | 1 (Chlorination) |

| Overall Yield | Moderate | High (for the final step) |

| Process Complexity | Higher, with multiple intermediates | Lower, more straightforward |

| Flexibility | Allows for the synthesis of other derivatives from the N-oxide intermediate | Less flexible |

Visualization of Synthetic Workflows

Pathway I: From 2,4-Lutidine

Caption: Synthetic workflow for this compound hydrochloride starting from 2,4-lutidine.

Pathway II: From (4-Methyl-pyridin-2-yl)-methanol

Caption: Direct synthesis of this compound hydrochloride from its alcohol precursor.

Safety, Handling, and Green Chemistry Considerations

Safety and Handling:

-

Thionyl Chloride (SOCl₂): This reagent is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[2]

-

Acetic Anhydride: It is a corrosive and lachrymatory substance. It should be handled in a fume hood with appropriate PPE.[4]

-

Hydrogen Peroxide: Concentrated solutions are strong oxidizers and can cause severe burns. Appropriate care should be taken during handling.

Green Chemistry Perspectives:

-

Atom Economy: The multi-step synthesis from 2,4-lutidine has a lower overall atom economy compared to the direct chlorination of the alcohol.

-

Solvent Choice: The use of hazardous chlorinated solvents like dichloromethane should be minimized where possible. Greener solvent alternatives, such as 2-methyltetrahydrofuran (2-MeTHF), could be explored.[5]

-

Catalysis: The N-oxidation step can be made more environmentally friendly by using catalytic systems, such as RuCl₃ with oxygen, which can operate under milder conditions.[6]

-

Alternative Chlorinating Agents: While thionyl chloride is effective, other less hazardous chlorinating agents could be considered, although this may require significant process optimization.

Conclusion

The synthesis of this compound hydrochloride can be efficiently achieved through well-established synthetic routes. The choice of starting material, either 2,4-lutidine or (4-methyl-pyridin-2-yl)-methanol, will dictate the overall synthetic strategy. The multi-step approach from 2,4-lutidine offers flexibility and relies on fundamental organic reactions, while the direct chlorination of the alcohol precursor is a more convergent and high-yielding final step. A thorough understanding of the underlying reaction mechanisms, careful execution of the experimental protocols, and adherence to safety guidelines are essential for the successful and safe synthesis of this important chemical intermediate. Future research may focus on developing more sustainable and atom-economical synthetic methods, further enhancing the efficiency and environmental profile of its production.

References

- 1. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 2. lanxess.com [lanxess.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fr.cpachem.com [fr.cpachem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes & Protocols: 2-(Chloromethyl)-4-methylpyridine as a Versatile Synthetic Building Block in Medicinal Chemistry

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a sought-after heterocycle in drug design. This guide provides an in-depth exploration of 2-(Chloromethyl)-4-methylpyridine, a highly valuable and reactive building block for introducing the 4-methyl-2-pyridylmethyl moiety into target molecules. We will detail its synthesis, core reactivity, and provide field-proven protocols for its application in nucleophilic substitution reactions, with a special focus on its pivotal role in the synthesis of proton pump inhibitors (PPIs). Safety protocols and handling guidelines are also extensively covered to ensure best laboratory practices.

Introduction: The Strategic Importance of the Pyridine Moiety

Nitrogen-containing heterocycles are fundamental to modern drug discovery, with the pyridine ring being one of the most prevalent.[1][4] Found in natural products like Vitamin B6 and in blockbuster drugs such as Nexium and Actos, the pyridine unit imparts favorable physicochemical properties, including aqueous solubility and metabolic stability, while serving as a key pharmacophore for interacting with biological targets.[1][2][5]

This compound stands out as a particularly useful intermediate. The molecule's utility stems from the chloromethyl group at the 2-position, which acts as a potent electrophile. This "benzylic-like" chloride is highly susceptible to displacement by a wide range of nucleophiles, providing a reliable and efficient method for forging new carbon-heteroatom bonds. This reactivity profile makes it an indispensable tool for medicinal chemists aiming to incorporate the substituted pyridine motif into complex molecular architectures.[6][7]

Synthesis of the Building Block: this compound

A common and reliable method for preparing the title compound is through the chlorination of the corresponding alcohol, (4-methyl-pyridin-2-yl)-methanol, using thionyl chloride (SOCl₂).[8] The alcohol precursor can be synthesized from 2,4-lutidine (2,4-dimethylpyridine) through various methods, including N-oxidation followed by rearrangement and hydrolysis.[9]

Experimental Protocol: Synthesis from (4-methyl-pyridin-2-yl)-methanol[8]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-methyl-pyridin-2-yl)-methanol (1.0 eq) and a suitable anhydrous solvent such as methylene chloride (DCM) or chloroform.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (2.0 eq) dropwise to the stirred solution. The addition is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture under reflux for a short period (e.g., 5-15 minutes) to ensure the reaction goes to completion.

-

Workup: Allow the reaction mixture to cool to room temperature. Carefully concentrate the solution under reduced pressure to remove the solvent and excess thionyl chloride.

-

Purification: Partition the resulting residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Separate the organic layer. The aqueous layer may be extracted again with diethyl ether.

-

Final Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using ethyl acetate as the eluent) to yield pure this compound.[8] A typical yield for this transformation is around 72%.[8]

Caption: Synthesis workflow for this compound.

Core Application: Nucleophilic Substitution Reactions

The primary utility of this compound lies in its reactivity as an electrophile in Sₙ2 reactions. The chloromethyl group is readily attacked by a variety of soft and hard nucleophiles, enabling the facile construction of new chemical bonds.

Caption: Key nucleophilic substitution pathways for the title compound.

S-Alkylation: The Gateway to Proton Pump Inhibitors (PPIs)

Perhaps the most significant application of substituted 2-(chloromethyl)pyridines is in the synthesis of the "prazole" class of drugs.[10] These agents, including Omeprazole and Lansoprazole, are used to treat gastroesophageal reflux disease (GERD) by inhibiting the stomach's H⁺/K⁺ ATPase proton pump.[10]

The key synthetic step involves the coupling of a 2-(chloromethyl)pyridine derivative with a substituted 2-mercaptobenzimidazole.[11][12] This S-alkylation reaction forms a thioether linkage, which is subsequently oxidized to the final sulfoxide active pharmaceutical ingredient (API).[11]

Caption: General synthetic workflow for proton pump inhibitors (PPIs).

-

Reactant Preparation: In a reaction vessel, dissolve the 2-mercaptobenzimidazole derivative (1.0 eq) in a suitable solvent such as methanol, ethanol, or DMF.

-

Base Addition: Add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.0-1.2 eq), to the solution to deprotonate the thiol, forming the more nucleophilic thiolate anion. Stir for 15-30 minutes at room temperature.

-

Electrophile Addition: Slowly add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once complete, the reaction mixture is often quenched by pouring it into water. The resulting precipitate can be collected by filtration, or the product can be extracted into an organic solvent like ethyl acetate.

-

Purification: Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate. The crude thioether can be purified by recrystallization or column chromatography.

N-Alkylation: Formation of C-N Bonds

The reaction of this compound with primary or secondary amines is a straightforward method to introduce the pyridylmethyl group onto a nitrogen atom. This is a common strategy in the synthesis of various biologically active molecules, including antihistamines and other enzyme inhibitors.[6]

-

Setup: Dissolve the secondary amine (e.g., piperidine) (1.0 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Electrophile Addition: Add this compound (1.0-1.1 eq) to the stirred mixture.

-

Reaction: Heat the reaction mixture (e.g., 50-80 °C) and monitor its progress by TLC.

-

Workup: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-